molecular formula C19H23NO8 B560667 Agomelatine (L(+)-Tartaric acid)

Agomelatine (L(+)-Tartaric acid)

Cat. No.: B560667
M. Wt: 393.4 g/mol
InChI Key: PJOPJXPTFZIKTL-LREBCSMRSA-N
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Description

Agomelatine (L(+)-Tartaric acid) is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is known for its unique mechanism of action, which involves both melatonergic and serotonergic pathways. Agomelatine is structurally related to melatonin and acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C) .

Scientific Research Applications

Agomelatine has a wide range of applications in scientific research:

Mechanism of Action

Agomelatine behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT) (2C) receptors . It resynchronises circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions .

Safety and Hazards

Common side effects of Agomelatine include weight gain, fatigue, liver problems, nausea, headaches, and anxiety . Due to potential liver problems, ongoing blood tests are recommended . Its use is not recommended in people with dementia or over the age of 75 . It is very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Agomelatine can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, where 7-methoxy-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then further processed to yield agomelatine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium dihydrogen phosphate.

Industrial Production Methods: Industrial production of agomelatine involves a series of well-controlled steps to ensure high purity and yield. The process includes the preparation of intermediates, followed by purification techniques like rectification and column chromatography . The methods are designed to be scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Agomelatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various intermediates that are crucial for the final synthesis of agomelatine .

Comparison with Similar Compounds

    Melatonin: Shares structural similarities and acts on melatonin receptors but lacks the serotonergic antagonism.

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.

    Fluoxetine: Another SSRI, primarily affecting serotonin reuptake without melatonergic activity.

Uniqueness: Agomelatine’s uniqueness lies in its dual action on melatonin and serotonin receptors, which provides a novel approach to treating depression and anxiety. Unlike traditional antidepressants, it does not interfere with the reuptake of serotonin, norepinephrine, or dopamine .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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